Pentanoyl 2-hydroxybenzoate
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Overview
Description
Valeroyl Salicylate, also known as 2-Valeryloxybenzoic acid, is a compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is known for its anti-inflammatory properties and has been studied for its potential to extend lifespan, delay age-related decline in spontaneous activity, and improve stress tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valeroyl Salicylate can be synthesized through the esterification of salicylic acid with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of Valeroyl Salicylate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Valeroyl Salicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of new compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Valeroyl Salicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its anti-inflammatory properties make it a subject of study in biological research, particularly in understanding its effects on cellular processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and lifespan-extending properties.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Valeroyl Salicylate exerts its effects primarily through the inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. By inhibiting COX-1, it reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Like Valeroyl Salicylate, aspirin is an NSAID that inhibits COX enzymes to reduce inflammation.
Salicylic Acid: A precursor to many salicylate compounds, it is used in skincare products for its keratolytic properties.
Diflunisal: Another salicylate derivative with anti-inflammatory properties
Uniqueness: Valeroyl Salicylate is unique in its specific inhibition of COX-1 and its potential to extend lifespan and improve stress tolerance, which are not commonly observed in other similar compounds .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
pentanoyl 2-hydroxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-11(14)16-12(15)9-6-4-5-7-10(9)13/h4-7,13H,2-3,8H2,1H3 |
InChI Key |
KUQQYPSWYTULKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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